molecular formula C25H22O2S B12743902 Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- CAS No. 85850-86-8

Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)-

Cat. No.: B12743902
CAS No.: 85850-86-8
M. Wt: 386.5 g/mol
InChI Key: KZAHIQFFJCFOEO-UHFFFAOYSA-N
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Description

Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is a complex organic compound belonging to the class of dibenzo[b,f]thiepins. These compounds are known for their diverse pharmacological properties, including antiestrogenic and neuroleptic activities . The unique structure of this compound, featuring a dibenzo[b,f]thiepin core with an allyloxy and ethyl substituent, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dibenzo[b,f]thiepin core through a series of cyclization reactions. The allyloxy and ethyl groups are then introduced via nucleophilic substitution and alkylation reactions, respectively . Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols. These products retain the core dibenzo[b,f]thiepin structure but exhibit different chemical and biological properties .

Scientific Research Applications

Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential antiestrogenic and neuroleptic activities, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- involves its interaction with specific molecular targets, such as estrogen receptors and neurotransmitter receptors. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The pathways involved include inhibition of estrogen receptor signaling and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

85850-86-8

Molecular Formula

C25H22O2S

Molecular Weight

386.5 g/mol

IUPAC Name

4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzothiepin-5-yl)phenol

InChI

InChI=1S/C25H22O2S/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3

InChI Key

KZAHIQFFJCFOEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC=C)SC3=CC=CC=C31)C4=CC=C(C=C4)O

Origin of Product

United States

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